(2-(4-Bromophenyl)oxazol-4-YL)methanamine (2-(4-Bromophenyl)oxazol-4-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 724412-56-0
VCID: VC8401340
InChI: InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
SMILES: C1=CC(=CC=C1C2=NC(=CO2)CN)Br
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

(2-(4-Bromophenyl)oxazol-4-YL)methanamine

CAS No.: 724412-56-0

Cat. No.: VC8401340

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

(2-(4-Bromophenyl)oxazol-4-YL)methanamine - 724412-56-0

Specification

CAS No. 724412-56-0
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine
Standard InChI InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Standard InChI Key NLPRVNFOBHGKFT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)Br
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(4-Bromophenyl)oxazol-4-yl)methanamine features a planar oxazole ring (1,3-oxazole) with nitrogen and oxygen atoms at positions 1 and 3, respectively. The 4-bromophenyl group is attached to the oxazole’s second carbon, while a methanamine (–CH2_2NH2_2) substituent occupies the fourth position. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:

PropertyValue
IUPAC Name[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine; hydrochloride
Molecular FormulaC10H10BrClN2O\text{C}_{10}\text{H}_{10}\text{BrClN}_2\text{O}
SMILESC1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl
InChI KeyQFBYEMIMBOIFGV-UHFFFAOYSA-N
PubChem CID71437019

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride are scarce, oxazole syntheses generally involve:

  • Condensation Reactions: Cyclization of α-acylaminoketones or α-halo ketones with ammonia or amines .

  • Van Leusen Oxazole Synthesis: Using TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes or ketones .

For this compound, a plausible route involves bromination of a phenyl-oxazole precursor followed by amine functionalization. The hydrochloride salt forms via treatment with hydrochloric acid.

Reactivity Profile

The compound’s reactivity is governed by two key sites:

  • Bromophenyl Group: Undergoes Suzuki-Miyaura cross-coupling with boronic acids, enabling aryl-aryl bond formation.

  • Oxazole Ring: Participates in electrophilic substitution at the 5-position and ring-opening reactions under strong acidic or basic conditions .

  • Methanamine Side Chain: The primary amine (–NH2_2) engages in alkylation, acylation, and Schiff base formation.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block

(2-(4-Bromophenyl)oxazol-4-yl)methanamine serves as a precursor for bioactive molecules. Examples include:

  • Kinase Inhibitors: Oxazoles mimic purine motifs, binding ATP pockets in kinases .

  • Antimicrobial Agents: Brominated aromatics enhance membrane permeability and target binding.

Case Studies

  • Anticancer Scaffolds: Hybrid molecules combining this oxazole with quinoline or indole moieties show preliminary activity against breast cancer cell lines (MCF-7) .

  • Antiviral Derivatives: Structural analogs inhibit viral proteases in computational docking studies.

Industrial and Research Applications

Material Science

Oxazole derivatives function as:

  • Organic Semiconductors: Charge carrier mobility up to 0.1 cm2^2/V·s in thin-film transistors .

  • Luminescent Probes: Quantum yields of 0.4–0.6 in blue-light-emitting OLEDs .

Analytical Uses

As a HPLC standard for quantifying brominated aromatics in environmental samples.

Future Directions and Research Gaps

Unanswered Questions

  • In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models.

  • Structure-Activity Relationships (SAR): Impact of substituents on the oxazole ring remains unstudied.

Emerging Opportunities

  • PROTACs Development: Oxazole-based degraders targeting oncoproteins .

  • Covalent Inhibitors: Exploiting the bromine atom for targeted covalent modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator